molecular formula C9H8N4 B8237133 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile

5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile

Cat. No.: B8237133
M. Wt: 172.19 g/mol
InChI Key: FFGCAAJMOLVVNX-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile: is a heterocyclic organic compound that features a benzimidazole core with amino, methyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-1H-benzo[d]imidazole and appropriate nitrile sources.

    Reaction Conditions: A common synthetic route involves the nitration of 4-methyl-1H-benzo[d]imidazole followed by reduction to introduce the amino group. The nitrile group can be introduced via a Sandmeyer reaction or other cyanation methods.

    Industrial Production Methods: Industrial synthesis may involve optimized catalytic processes to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Nitro- and nitroso-derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted benzimidazoles depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biological substrates.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzimidazole core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-benzo[d]imidazole-7-carbonitrile: Lacks the amino group, which may reduce its biological activity.

    5-Amino-1H-benzo[d]imidazole-7-carbonitrile: Lacks the methyl group, potentially altering its chemical reactivity and biological interactions.

Uniqueness

    Functional Group Diversity: The presence of amino, methyl, and nitrile groups provides a unique combination of reactivity and interaction potential.

    Biological Activity: The specific arrangement of functional groups enhances its potential as a bioactive molecule.

This detailed overview of 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile highlights its significance in various scientific and industrial fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

6-amino-7-methyl-3H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-5-7(11)2-6(3-10)9-8(5)12-4-13-9/h2,4H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCAAJMOLVVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1N=CN2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-(formylamino)-4-methyl-1H-benzimidazole-7-carbonitrile (4.8 kg), water (46 L) and concentrated hydrochloric acid (17.8 kg) was agitated at about 80° C. for about 1½ h. After the mixture was cooled to about 25° C., a solution of 50% aqueous sodium hydroxide (17.1 kg) and water (64 L) was added. The mixture was cooled to about 25° C. over about 15 min. The mixtures was then filtered and the product was washed with water (50 L). The product was dried in a vacuum tray dryer at 45-50° C. and ca. 40 Torr.
Quantity
4.8 kg
Type
reactant
Reaction Step One
Quantity
17.8 kg
Type
reactant
Reaction Step One
Name
Quantity
46 L
Type
solvent
Reaction Step One
Quantity
17.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
64 L
Type
solvent
Reaction Step Two

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